molecular formula C13H12O2 B1671630 Ethyl 2-naphthoate CAS No. 3007-91-8

Ethyl 2-naphthoate

Cat. No.: B1671630
CAS No.: 3007-91-8
M. Wt: 200.23 g/mol
InChI Key: HQKSINSCHCDMLS-UHFFFAOYSA-N
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Description

Ethyl 2-naphthoate, also known as ethyl naphthalene-2-carboxylate, is an organic compound with the molecular formula C13H12O2. It is an ester derived from naphthalene-2-carboxylic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoate can be synthesized through the esterification of naphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where naphthalene-2-carboxylic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form naphthalene-2-carboxylic acid.

    Reduction: Reduction of this compound can yield naphthalene derivatives with reduced carboxylate groups.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene esters.

Scientific Research Applications

Ethyl 2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving the interaction of aromatic esters with biological molecules.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is used in the manufacture of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-naphthoate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-naphthoate: Similar ester with a methyl group instead of an ethyl group.

    Ethyl benzoate: An ester with a benzene ring instead of a naphthalene ring.

    Ethyl acetate: A simpler ester with an acetate group.

Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct aromatic properties and reactivity compared to simpler esters like ethyl acetate. Its larger aromatic system makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKSINSCHCDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184143
Record name Ethyl 2-naphthoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-91-8
Record name 2-Naphthalenecarboxylic acid, ethyl ester
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Record name Ethyl 2-naphthoate
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Record name 3007-91-8
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Record name Ethyl 2-naphthoate
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Record name Ethyl 2-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to Ethyl 2-naphthoate highlighted in the research?

A1: The provided research outlines several synthetic approaches to this compound:

  • Gold-catalyzed cyclization: This method utilizes alpha-hydroxyalkyl allenic esters with electron-donating groups, which undergo gold-catalyzed intramolecular C-alkylation to form this compound derivatives. []
  • Base-mediated cyclization of 1-substituted isochromans: Reacting 1-ethoxyisochroman with active methylene compounds like diethyl malonate yields a precursor that upon treatment with strong bases like sodium ethoxide or potassium tert-butoxide, produces this compound. []
  • Nickel-catalyzed reductive arylalkenylation: This approach utilizes a nickel catalyst, zinc powder, and readily available starting materials like 1-bromo-2-(2-chlorovinyl)arenes and alkynes to synthesize this compound in moderate to good yields. This method demonstrates good functional group tolerance and offers a selective route to 2-trifluoromethyl naphthalenes as well. []

Q2: How does γ-cyclodextrin influence the photochemical reactivity of this compound?

A2: Research indicates that γ-cyclodextrin forms a stable 2:1 inclusion complex with this compound in aqueous solutions. [] This encapsulation promotes selective and efficient photocyclodimerization of this compound upon irradiation, a reaction that doesn't occur in the absence of γ-cyclodextrin. This highlights the ability of supramolecular hosts like cyclodextrins to control photochemical reactivity and selectivity.

Q3: What is the significance of this compound in the total synthesis of natural products?

A3: this compound serves as a key intermediate in the total synthesis of complex natural products like o-methyl kidamycinone. [] The molecule's structure allows for further elaboration and functionalization, making it a valuable building block in multi-step synthesis of biologically active compounds.

Q4: What analytical techniques are crucial for studying this compound?

A4: Various spectroscopic techniques are essential for characterizing and quantifying this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the structure and purity of the compound. [, ]
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, confirming its identity. []

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